Cas no 5117-56-6 (3,4-Dichloro-2H-chromen-2-one)

3,4-Dichloro-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloro-2H-chromen-2-one
- 3,4-dichlorochromen-2-one
- 3,4-Dichlor-coumarin
- 3,4-Dichlorcumarin
- 3,4-Dichlor-cumarin
- 3,4-dichloro-chromen-2-one
- 3,4-dichlorocoumarin
- 3,4-dichloro-coumarin
- AC1L5WHG
- AR-1E9072
- CTK4J3807
- NSC135925
- NSC-135925
- EN300-8293991
- SCHEMBL2540914
- 5117-56-6
- DTXSID60300316
- AKOS016844928
-
- MDL: MFCD00514147
- インチ: InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H
- InChIKey: LUXWWAWZBUBXEP-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=C(C(=O)O2)Cl)Cl
計算された属性
- 精确分子量: 213.95892
- 同位素质量: 213.9588348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 273
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 3.1
じっけんとくせい
- PSA: 26.3
- LogP: 3.09980
3,4-Dichloro-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8293991-5.0g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95.0% | 5.0g |
$1448.0 | 2025-02-21 | |
Enamine | EN300-8293991-0.25g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95.0% | 0.25g |
$459.0 | 2025-02-21 | |
Enamine | EN300-8293991-5g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 5g |
$1448.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737079-250mg |
3,4-Dichloro-2h-chromen-2-one |
5117-56-6 | 98% | 250mg |
¥6461.00 | 2024-05-11 | |
Enamine | EN300-8293991-2.5g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95.0% | 2.5g |
$978.0 | 2025-02-21 | |
Enamine | EN300-8293991-10.0g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95.0% | 10.0g |
$2146.0 | 2025-02-21 | |
Enamine | EN300-8293991-0.05g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95.0% | 0.05g |
$419.0 | 2025-02-21 | |
Alichem | A449042519-1g |
3,4-Dichloro-2H-chromen-2-one |
5117-56-6 | 95% | 1g |
$466.52 | 2023-09-01 | |
Chemenu | CM162351-1g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM162351-1g |
3,4-dichloro-2H-chromen-2-one |
5117-56-6 | 95% | 1g |
$505 | 2021-06-17 |
3,4-Dichloro-2H-chromen-2-one 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3,4-Dichloro-2H-chromen-2-oneに関する追加情報
3,4-Dichloro-2H-chromen-2-one (CAS No. 5117-56-6): A Versatile Chemical Compound with Diverse Applications
3,4-Dichloro-2H-chromen-2-one (CAS No. 5117-56-6) is a chlorinated derivative of coumarin, a naturally occurring compound found in many plants. This synthetic organic compound has gained significant attention in recent years due to its unique chemical properties and wide range of applications in various industries. The molecular structure of 3,4-dichlorocoumarin features a benzene ring fused to a pyrone ring, with chlorine atoms at the 3 and 4 positions, making it a valuable intermediate in organic synthesis.
The compound's chemical properties include a molecular weight of 215.04 g/mol and a melting point range of 120-122°C. Its chromen-2-one core structure contributes to its stability and reactivity, particularly in photochemical reactions. Researchers have been particularly interested in its potential as a building block for more complex molecules, especially in the development of pharmaceutical intermediates and agrochemicals. The presence of two chlorine atoms enhances its electrophilic character, making it suitable for various substitution reactions.
In the pharmaceutical industry, 3,4-Dichloro-2H-chromen-2-one serves as a crucial precursor for the synthesis of several bioactive compounds. Recent studies have explored its potential in developing antimicrobial agents, with particular focus on addressing the growing concern of antibiotic resistance. The compound's structural similarity to natural coumarins, which are known for their biological activities, makes it an attractive candidate for drug discovery programs targeting infectious diseases.
The material science field has also found applications for 5117-56-6, particularly in the development of organic electronic materials. Its conjugated π-electron system and ability to undergo various chemical modifications make it suitable for creating novel materials with specific optical and electronic properties. Researchers are investigating its potential in organic light-emitting diodes (OLEDs) and photovoltaic devices, aligning with the global push for sustainable energy solutions.
Environmental considerations regarding 3,4-dichlorocoumarin have become increasingly important. While the compound itself shows moderate persistence in the environment, its degradation products and potential ecological impact are subjects of ongoing research. Modern synthetic approaches focus on developing greener production methods for 3,4-Dichloro-2H-chromen-2-one, including catalytic processes that minimize waste and energy consumption, responding to the chemical industry's sustainability challenges.
Analytical characterization of 3,4-Dichloro-2H-chromen-2-one typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods are crucial for quality control in industrial production and for research purposes. The compound's distinct spectral signatures, particularly in 1H NMR and 13C NMR, make it relatively easy to identify and quantify in complex mixtures, which is valuable for both manufacturers and research laboratories.
The global market for 3,4-Dichloro-2H-chromen-2-one has seen steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Major producers are concentrated in Asia, Europe, and North America, with supply chain dynamics influenced by raw material availability and regional regulatory frameworks. Price trends for 5117-56-6 reflect these market forces, with periodic fluctuations based on demand from end-use industries.
Safety considerations for handling 3,4-dichlorocoumarin include standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment (PPE) is recommended when working with this compound. Storage typically requires protection from light and moisture to maintain stability, with many suppliers offering the material in amber glass containers or foil-lined bags to prevent degradation.
Future research directions for 3,4-Dichloro-2H-chromen-2-one include exploring its potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other targeted therapies. The compound's versatility as a synthetic intermediate continues to attract interest from academic and industrial researchers alike. With the growing emphasis on green chemistry and sustainable processes, innovations in the production and application of this compound are expected to emerge in coming years.
For researchers and industry professionals seeking detailed technical information about 3,4-Dichloro-2H-chromen-2-one, comprehensive data sheets are available from chemical suppliers and scientific databases. These resources typically include physical-chemical properties, spectral data, and handling recommendations, providing valuable information for safe and effective use of this compound in various applications.
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